

# A Comprehensive Technical Guide to 3-Bromo-4-isobutoxybenzonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Bromo-4-isobutoxybenzonitrile

Cat. No.: B1373109

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 208665-95-6[1]

## Introduction: A Versatile Intermediate in Modern Medicinal Chemistry

**3-Bromo-4-isobutoxybenzonitrile** is a highly functionalized aromatic compound that has garnered significant attention in the field of organic synthesis, particularly in the development of novel pharmaceuticals. Its strategic combination of a reactive bromine atom, a versatile nitrile group, and a lipophilic isobutoxy moiety makes it an invaluable building block for creating complex molecular architectures. The bromine atom serves as a handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, while the nitrile group can be readily transformed into other functional groups such as amines or carboxylic acids. This guide provides an in-depth exploration of the synthesis, properties, and applications of **3-Bromo-4-isobutoxybenzonitrile**, with a particular focus on its pivotal role as a key intermediate in the synthesis of the anti-gout medication, Febuxostat.

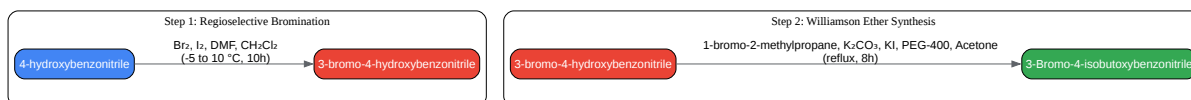
## Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-Bromo-4-isobutoxybenzonitrile** is essential for its effective use in research and development. The table below summarizes its key properties.

Property	Value	Reference
CAS Number	208665-95-6	[1]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> BrNO	[1]
Molecular Weight	254.12 g/mol	[1]
Appearance	Colorless to light yellow crystals or solid	[1]
Melting Point	76-80 °C	[1]
Boiling Point	~315-316 °C (Predicted: 319.4 ± 22.0 °C)	[1]
Solubility	Soluble in ethanol, ether, chloroform, and other organic solvents. Low solubility in water.	[1][2]
Density	1.36 g/cm <sup>3</sup> (Predicted)	[1]

## Synthesis of 3-Bromo-4-isobutoxybenzonitrile: A Two-Step Approach

The most common and efficient synthesis of **3-Bromo-4-isobutoxybenzonitrile** commences with the commercially available 4-hydroxybenzonitrile. The process involves two key transformations: a regioselective bromination followed by a Williamson ether synthesis.

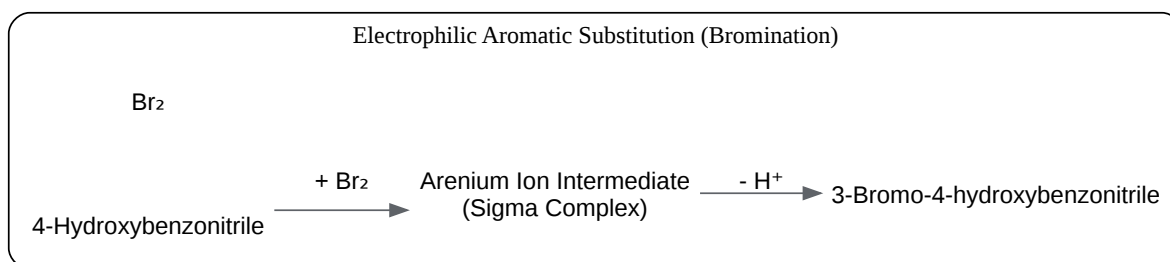


[Click to download full resolution via product page](#)

*A two-step synthesis workflow for 3-Bromo-4-isobutoxybenzonitrile.*

## Step 1: Regioselective Bromination of 4-Hydroxybenzonitrile

The initial step involves the electrophilic aromatic substitution of 4-hydroxybenzonitrile with bromine. The regioselectivity of this reaction is crucial and is governed by the electronic effects of the substituents on the aromatic ring. The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the nitrile group (-CN) is a deactivating, meta-directing group due to its electron-withdrawing nature. In this case, the powerful activating effect of the hydroxyl group directs the incoming electrophile (bromine) to the positions ortho to it. Since the para position is already occupied by the nitrile group, bromination occurs at one of the ortho positions, leading to the formation of 3-bromo-4-hydroxybenzonitrile.



[Click to download full resolution via product page](#)

*Mechanism of the regioselective bromination of 4-hydroxybenzonitrile.*

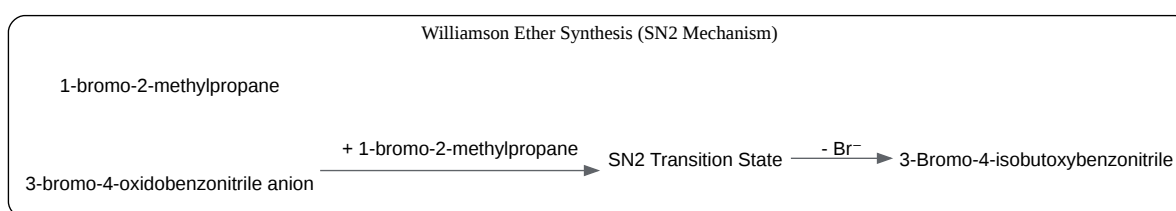
Experimental Protocol: Synthesis of 3-bromo-4-hydroxybenzonitrile[3]

- To a mixture of 4-hydroxybenzonitrile (2.95 g, 24.8 mmol), dichloromethane (5 mL), and N,N-dimethylformamide (1 mL), add iodine (0.16 g, 1.3 mmol).
- With stirring, add bromine (7.50 g, 6.9 mmol) dropwise while maintaining the temperature below 10 °C.

- Maintain the reaction temperature for 10 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a 16% sodium bisulfite solution (38 mL) and stir for 30 minutes at room temperature.
- Filter the mixture and wash the filter cake with dichloromethane for 30 minutes with strong stirring.
- Filter and dry the solid to obtain 3-bromo-4-hydroxybenzonitrile as a white solid (yield: 88.2%).

## Step 2: Williamson Ether Synthesis

The second step is a classic Williamson ether synthesis, where the phenoxide ion of 3-bromo-4-hydroxybenzonitrile acts as a nucleophile and displaces the bromide from 1-bromo-2-methylpropane (isobutyl bromide) in an SN2 reaction. The use of a base, such as potassium carbonate, is essential to deprotonate the weakly acidic phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide.



[Click to download full resolution via product page](#)

*SN2 mechanism of the Williamson ether synthesis.*

Experimental Protocol: Synthesis of **3-bromo-4-isobutoxybenzonitrile**[3]

- In a flask, stir a solution of 3-bromo-4-hydroxybenzonitrile (15.00 g, 75.8 mmol), anhydrous potassium carbonate (41.0 g, 296.7 mmol), and acetone (120 mL) at room temperature for 30 minutes.
- Add potassium iodide (1.20 g, 7.2 mmol), PEG-400, and 1-bromo-2-methylpropane (15.53 g, 133.3 mmol) to the mixture.
- Reflux the reaction mixture for 8 hours, monitoring its progress by TLC.
- After completion, filter the hot mixture and concentrate two-thirds of the organic layer under reduced pressure.
- Add the remaining reaction mixture to water with vigorous stirring to precipitate the product.
- Filter the mixture to yield **3-bromo-4-isobutoxybenzonitrile** as a light yellow solid (yield: 89.3%).

## Application in Drug Development: The Synthesis of Febuxostat

A primary application of **3-Bromo-4-isobutoxybenzonitrile** is its use as a key intermediate in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.<sup>[3]</sup> In this synthesis, the nitrile group of **3-Bromo-4-isobutoxybenzonitrile** is converted to a thioamide, which then undergoes cyclization to form the thiazole ring of Febuxostat.

The subsequent step in the synthesis involves the thioamidation of **3-bromo-4-isobutoxybenzonitrile**.<sup>[3]</sup>

Experimental Protocol: Synthesis of 3-bromo-4-isobutoxybenzothioamide<sup>[3]</sup>

- To a solution of **3-bromo-4-isobutoxybenzonitrile** (6.33 g, 24.92 mmol) in N,N-dimethylformamide (75 mL), add anhydrous magnesium chloride (2.98 g, 31.25 mmol).
- Add sodium hydrosulfide (5.6 g, 100 mmol) in portions and stir the mixture at room temperature for 10 hours.

- Monitor the reaction by TLC.
- Upon completion, pour the solution into ice-water (300 mL) with vigorous stirring for 30 minutes.
- Filter the mixture to obtain the crude product.
- Recrystallize the crude product from anhydrous methanol and dry to yield 3-bromo-4-isobutoxybenzothioamide as a light solid (yield: 62.5%).

This thioamide is then a precursor for the construction of the thiazole ring system present in Febuxostat.

## Safety and Handling

**3-Bromo-4-isobutoxybenzonitrile** is considered to be toxic to a certain extent.<sup>[1]</sup> Appropriate safety precautions should be taken when handling this compound.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, lab coat, and safety glasses.<sup>[1]</sup>
- Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.<sup>[1]</sup> Avoid contact with skin and eyes.<sup>[1]</sup>
- First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.<sup>[1]</sup> If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical advice.
- Storage: Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as strong oxidizing agents.<sup>[2]</sup> Keep the container tightly sealed.<sup>[2]</sup>

For comprehensive safety information, it is recommended to consult a full Safety Data Sheet (SDS) from the supplier.

## Conclusion

**3-Bromo-4-isobutoxybenzonitrile** is a strategically important intermediate with well-defined synthetic pathways and significant applications in the pharmaceutical industry. Its value is particularly evident in its role in the synthesis of Febuxostat, demonstrating the utility of its unique combination of functional groups. The synthetic protocols outlined in this guide, based on established literature, provide a solid foundation for researchers and drug development professionals working with this versatile compound. A thorough understanding of its synthesis, reactivity, and handling is paramount for its successful application in the discovery and development of new chemical entities.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chembk.com [chembk.com]
- 2. 3-Bromo-4-Isobutoxy-Benzonitrile Supplier & Manufacturer in China | High Purity CAS 851750-95-3 | Applications, Safety Data, Price & Bulk Supply [nj-finechem.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Bromo-4-isobutoxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1373109#3-bromo-4-isobutoxybenzonitrile-cas-number]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)